4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Beschreibung
4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a sulfamoyl group substituted with cyclohexyl and methyl moieties, linked to a 4-(4-fluorophenyl)-1,3-thiazol-2-yl scaffold. This compound belongs to a class of small molecules investigated for diverse biological activities, including antifungal and enzyme inhibitory properties.
Eigenschaften
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S2/c1-27(19-5-3-2-4-6-19)32(29,30)20-13-9-17(10-14-20)22(28)26-23-25-21(15-31-23)16-7-11-18(24)12-8-16/h7-15,19H,2-6H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAIVNPUYDEGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the benzamide moiety: This can be done through an amide coupling reaction using reagents such as EDCI or HATU.
Cyclohexyl(methyl)sulfamoyl group addition: This step involves the sulfonylation of the amine group with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C23H24FN3O3S2
- Molecular Weight : 473.6 g/mol
- IUPAC Name : 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
- SMILES Notation : CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases:
- Anticancer Activity : Studies have indicated that this compound exhibits selective cytotoxicity against cancer cell lines. For instance, in vitro assays demonstrated that it inhibits the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the low micromolar range.
- Antimicrobial Properties : Research has shown that it possesses broad-spectrum antimicrobial activity. In vitro tests revealed significant inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
The compound's biological activities extend beyond antimicrobial effects:
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways, particularly those associated with cancer progression. For example, it has been shown to inhibit the activity of carbonic anhydrase, which is implicated in tumor growth.
- Receptor Interaction : Binding studies suggest that it interacts with certain receptors involved in inflammatory responses, indicating its potential use in treating inflammatory diseases.
Industrial Applications
The structural complexity of 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide allows for its use in various industrial applications:
- Synthesis of Novel Compounds : It serves as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
- Catalysis : The compound has been explored as a catalyst in organic reactions, enhancing reaction rates and selectivity.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against a panel of cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
In research documented by Pharmaceutical Biology, the compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, suggesting its potential as an alternative treatment option .
Summary of Findings
Wirkmechanismus
The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiazole ring could play a role in binding to metal ions or other biomolecules, while the sulfamoyl group could participate in hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives, enabling comparative analysis of substituent effects on biological activity, solubility, and pharmacokinetics. Below is a detailed comparison:
Key Findings from Comparative Analysis:
Bulkier substituents (e.g., bis(2-methoxyethyl) in ) reduce antifungal activity but may improve solubility in aqueous media .
Heterocyclic Core Modifications :
- Replacing the thiazole ring (target) with oxadiazole (LMM11) reduces activity against C. albicans (IC₅₀: 12.5 µg/mL for LMM11 vs. unreported but active for the target) .
- The fluorophenyl group on the thiazole enhances target binding through hydrophobic and dipole interactions compared to nitrophenyl () or unsubstituted thiazoles () .
Biological Activity Trends :
- Antifungal Activity : The target’s fluorophenyl-thiazole motif aligns with LMM11’s furan-oxadiazole in inhibiting thioredoxin reductase, a key enzyme in microbial redox balance .
- Antiproliferative Activity : Pyridin-2-amine derivatives () show higher specificity for cancer cells than benzamide-based compounds, suggesting the benzamide-thiazole scaffold may favor antifungal over anticancer applications .
Synthetic Accessibility :
- The target compound can be synthesized via Suzuki coupling (similar to ) or hydrazide-thioamide cyclization (), with fluorophenyl incorporation requiring halogen-exchange steps .
Biologische Aktivität
4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, enzyme inhibitory effects, and other pharmacological activities, supported by data tables and case studies.
Chemical Structure and Properties
The compound's IUPAC name is 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide. Its molecular formula is with a molecular weight of 458.51 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 458.51 g/mol |
| Purity | ≥ 95% |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide. For instance, derivatives containing thiazole and sulfamoyl groups have shown significant activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Some related compounds demonstrated MIC values as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential compared to controls like ciprofloxacin (MIC = 2 μg/mL) .
Enzyme Inhibition
The compound's sulfamoyl moiety is associated with various enzyme inhibitory activities. Research indicates that similar compounds exhibit strong inhibition of acetylcholinesterase (AChE) and urease.
- AChE Inhibition : Compounds with structural similarities showed IC50 values ranging from 1.13 µM to 6.28 µM for AChE inhibition, demonstrating promising potential for treating conditions like Alzheimer's disease .
- Urease Inhibition : The same class of compounds has also been reported to inhibit urease effectively, which is crucial in the treatment of urinary tract infections and kidney stones.
Case Studies
- Case Study on Antibacterial Properties :
- Case Study on Enzyme Inhibition :
Discussion
The biological activity of 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide appears promising based on its structural characteristics and related studies. Its antibacterial and enzyme inhibitory properties position it as a candidate for further pharmacological development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide?
- Methodology : The synthesis typically involves multi-step reactions. For example, the sulfamoyl group can be introduced via sulfonation of a benzamide precursor using chlorosulfonic acid, followed by reaction with cyclohexyl(methyl)amine. The thiazole moiety is synthesized separately by condensing 4-(4-fluorophenyl)-1,3-thiazol-2-amine with the activated benzamide intermediate. Reflux in ethanol with glacial acetic acid as a catalyst is common for such condensations .
- Key Considerations : Solvent choice (e.g., absolute ethanol), temperature control (reflux at ~78°C), and stoichiometric ratios of intermediates are critical for yield optimization.
Q. How is the compound characterized post-synthesis?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard. Aromatic protons in the benzamide and thiazole rings appear as distinct multiplets in δ 7.0–8.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₂₄H₂₅FN₃O₃S₂: 510.1322) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content are validated against theoretical values (±0.3% tolerance) .
Q. What initial biological screening strategies are recommended for this compound?
- Methodology :
- Antifungal Activity : Follow protocols from similar sulfonamide-thiazole hybrids. Use microdilution assays against Candida albicans (ATCC 90028) with fluconazole as a positive control. Minimum inhibitory concentration (MIC) values ≤16 µg/mL suggest potency .
- Anti-inflammatory Screening : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages via ELISA. IC₅₀ values <10 µM indicate potential .
Advanced Research Questions
Q. How to design experiments to study its mechanism of action against fungal pathogens?
- Methodology :
- Enzyme Inhibition Assays : Test inhibition of fungal thioredoxin reductase (TrxR) using DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to monitor NADPH oxidation. Compare IC₅₀ values with known inhibitors like auranofin .
- Docking Studies : Use AutoDock Vina to model interactions with TrxR (PDB: 3EAG). Focus on sulfamoyl and thiazole groups binding to the enzyme’s active site .
Q. How do structural modifications impact bioactivity?
- SAR Insights :
- Cyclohexyl vs. Benzyl Groups : Replacing cyclohexyl(methyl)sulfamoyl with benzyl(methyl)sulfamoyl (as in LMM5) reduces antifungal activity (MIC increases from 8 µg/mL to 32 µg/mL), suggesting steric hindrance affects target binding .
- Fluorophenyl Position : Para-fluorine on the thiazole ring enhances metabolic stability compared to ortho-substituted analogs, as shown in pharmacokinetic studies of related benzamides .
Q. What advanced techniques resolve contradictions in reported biological data?
- Methodology :
- Metabolite Profiling : Use LC-MS to identify phase I/II metabolites in microsomal assays. Discrepancies in activity may arise from differential metabolism (e.g., sulfamoyl hydrolysis) .
- Crystallography : Single-crystal X-ray diffraction (e.g., Mo Kα radiation, λ = 0.71073 Å) confirms spatial orientation of the sulfamoyl group, which may explain variability in enzyme inhibition .
Q. How to assess in vivo pharmacokinetics and blood-brain barrier (BBB) penetration?
- Methodology :
- PET Imaging : Radiolabel the compound with ¹¹C (t₁/₂ = 20.4 min) and conduct dynamic PET scans in non-human primates. Cerebellum-to-plasma ratio >2 indicates BBB penetration, as seen in related mGlu1 receptor ligands .
- Metabolite Analysis : Extract brain homogenates post-sacrifice and analyze via radio-HPLC to confirm intact compound retention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
